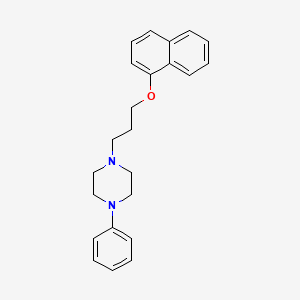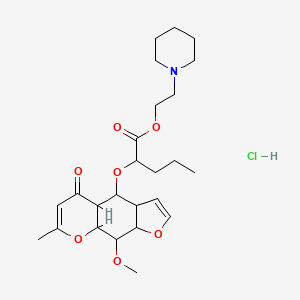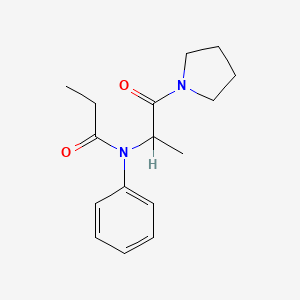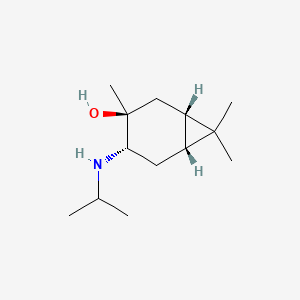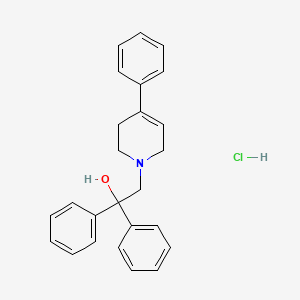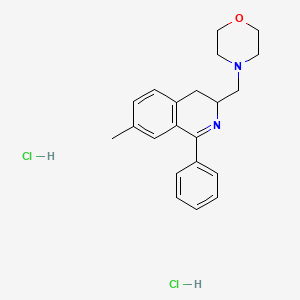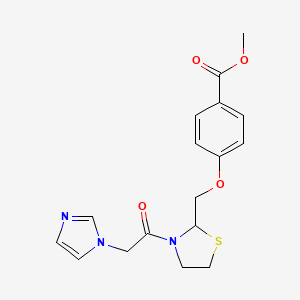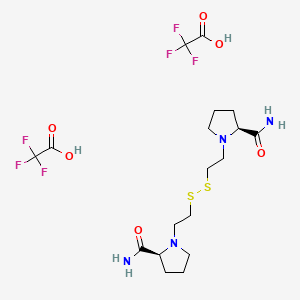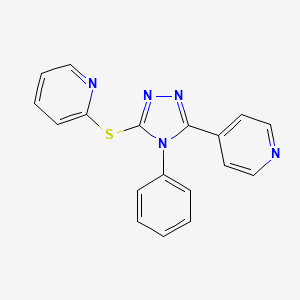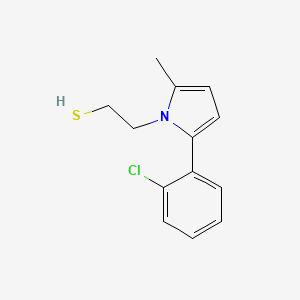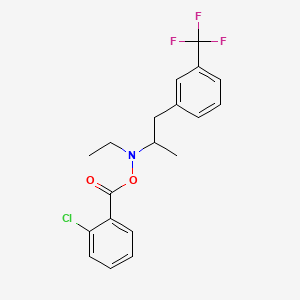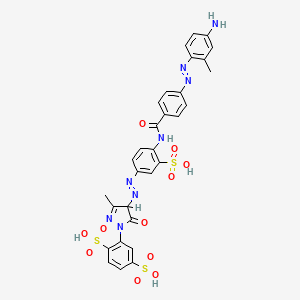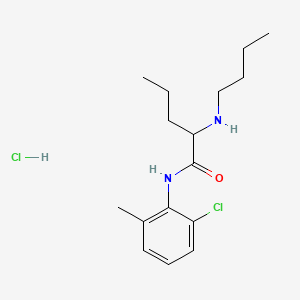
2-(Butylamino)-6'-chloro-o-valerotoluidide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C 3204: is a two-part polysulfide base compound known for its exceptional adhesion properties and resistance to various chemicals, including jet fuels. It is primarily used as a sealant in aerospace applications, particularly for integral fuel tanks and pressurized cabins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: C 3204 is synthesized by combining two components: a base compound and a curing agent. The base compound is typically off-white, while the curing agent is black. The components are mixed in a specific ratio (by weight: 100:10) to achieve a uniform gray color .
Industrial Production Methods: The industrial production of C 3204 involves careful surface preparation to ensure good adhesion. Surfaces must be free of oil, wax, grease, dirt, or other contaminants. The components are mixed using mechanical mixers at controlled speeds to avoid excessive heat and air entrapment .
Analyse Chemischer Reaktionen
Types of Reactions: C 3204 undergoes several types of chemical reactions, including:
Oxidation: The compound is designed to withstand the attack of sulfur compounds present in jet fuels.
Curing Reaction: When mixed, the base compound and curing agent react to form a flexible, resilient rubber
Common Reagents and Conditions: The primary reagents involved in the preparation of C 3204 are the base compound and the curing agent. The reaction conditions include room temperature curing and controlled mixing to ensure uniformity .
Major Products Formed: The major product formed from the reaction between the base compound and the curing agent is a flexible, resilient rubber with excellent adhesion properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: C 3204 is used in various chemical applications due to its resistance to chemicals and excellent adhesion properties. It is particularly useful in environments exposed to harsh chemicals .
Biology and Medicine: While C 3204 is not commonly used in biological or medical applications, its chemical resistance and flexibility make it a potential candidate for specialized sealing applications in medical devices .
Industry: In the aerospace industry, C 3204 is widely used as a sealant for integral fuel tanks and pressurized cabins. Its ability to withstand the attack of sulfur compounds in jet fuels makes it an essential material for aircraft maintenance .
Wirkmechanismus
Mechanism: C 3204 exerts its effects through a curing reaction between the base compound and the curing agent. This reaction forms a flexible, resilient rubber that adheres tenaciously to various substrates, including aluminum, magnesium, titanium, and steel .
Molecular Targets and Pathways: The primary molecular targets of C 3204 are the surfaces to which it adheres. The compound forms strong chemical bonds with these surfaces, providing a durable seal that resists chemical attack and environmental degradation .
Vergleich Mit ähnlichen Verbindungen
CS 3204 R: A variant of C 3204 with similar properties but faster curing times.
Other Polysulfide Sealants: Similar polysulfide-based sealants are used in various industrial applications, but C 3204 is unique in its specific formulation for aerospace applications
Uniqueness: C 3204 stands out due to its exceptional resistance to sulfur compounds in jet fuels and its ability to form a flexible, resilient rubber with excellent adhesion properties. These characteristics make it particularly suitable for aerospace applications .
Eigenschaften
CAS-Nummer |
102584-96-3 |
|---|---|
Molekularformel |
C16H26Cl2N2O |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
2-(butylamino)-N-(2-chloro-6-methylphenyl)pentanamide;hydrochloride |
InChI |
InChI=1S/C16H25ClN2O.ClH/c1-4-6-11-18-14(8-5-2)16(20)19-15-12(3)9-7-10-13(15)17;/h7,9-10,14,18H,4-6,8,11H2,1-3H3,(H,19,20);1H |
InChI-Schlüssel |
SVGTXEUMPBGPLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(CCC)C(=O)NC1=C(C=CC=C1Cl)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


